molecular formula C18H13N3OS B6173001 2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2460756-05-0

2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6173001
CAS No.: 2460756-05-0
M. Wt: 319.4
InChI Key:
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Description

2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative with a unique structure that has garnered interest in various scientific fields

Preparation Methods

The synthesis of 2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:

  • Synthetic Routes: : The compound can be synthesized through a multi-step reaction starting with quinoline as the base structure. The quinoline is first converted to its corresponding sulfanyl derivative through a sulfuration reaction. This intermediate is then reacted with a dihydroquinazolinone derivative under specific conditions to form the final product.

  • Reaction Conditions: : The reaction conditions for the synthesis include the use of strong bases or acids, depending on the specific synthetic route chosen. The temperature and solvent choice are also critical to ensure the desired product is obtained with high yield and purity.

  • Industrial Production Methods: : On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in various applications.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.

  • Substitution: : Substitution reactions at different positions of the quinoline or quinazolinone rings can yield a variety of derivatives with potential biological and chemical significance.

  • Common Reagents and Conditions: : Reagents such as hydrogen peroxide, sodium borohydride, and various halogenating agents are commonly used in these reactions. The conditions include controlled temperatures and specific solvents to achieve the desired transformations.

  • Major Products Formed:

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Medicinal Chemistry: : It has been studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique chemical structure.

  • Biology: : In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, providing insights into biological processes.

  • Materials Science: : Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

When compared to other quinazolinone derivatives, 2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one stands out due to its unique structural features. Similar compounds include:

  • Quinazolinone: : A core structure shared by many derivatives.

  • Quinoline derivatives: : Compounds featuring quinoline as a key component.

  • Sulfanyl derivatives: : Compounds containing sulfanyl groups in their structure.

The uniqueness of this compound lies in its combination of quinoline and sulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2460756-05-0

Molecular Formula

C18H13N3OS

Molecular Weight

319.4

Purity

95

Origin of Product

United States

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